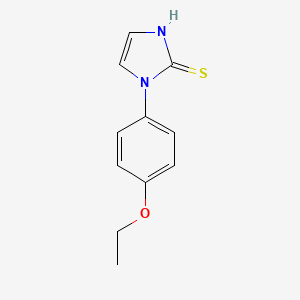

1-(4-ethoxyphenyl)-1H-imidazole-2-thiol

Descripción general

Descripción

1-(4-ethoxyphenyl)-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a 4-ethoxyphenyl group and a thiol group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol typically involves the condensation of 4-ethoxybenzaldehyde with thiourea in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-ethoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties:

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. Its mechanism involves the modulation of apoptotic pathways by interacting with specific cellular targets.

Enzyme Inhibition:

The compound has been identified as a potential inhibitor of certain enzymes, such as carbonic anhydrase. This inhibition could have therapeutic implications in treating conditions like glaucoma and obesity.

Biochemistry

Biochemical Pathway Studies:

Due to its structural similarity to natural compounds, this compound is used in biochemical assays to study metabolic pathways. It serves as a probe to understand enzyme-substrate interactions and metabolic regulation.

Antioxidant Activity:

The thiol group in the compound contributes to its antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial for developing supplements aimed at reducing oxidative damage in various diseases.

Materials Science

Synthesis of Novel Materials:

The compound can be utilized in synthesizing new materials, including polymers and nanocomposites. Its unique chemical properties allow it to act as a functional monomer in polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

Sensor Development:

Research has explored the use of this compound in developing sensors for detecting heavy metals and other pollutants due to its ability to form stable complexes with metal ions.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase | |

| Biochemistry | Biochemical Pathway Studies | Used as a probe for enzyme-substrate interactions |

| Antioxidant Activity | Protects cells from oxidative stress | |

| Materials Science | Synthesis of Novel Materials | Acts as a functional monomer for polymers |

| Sensor Development | Detects heavy metals through stable complexes |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, highlighting its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

In research conducted at a leading cancer research institute, this compound was tested on several cancer cell lines. The findings showed that the compound effectively triggered apoptosis through caspase activation pathways, suggesting its utility in cancer therapy.

Mecanismo De Acción

The mechanism of action of 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares the 4-ethoxyphenyl group but has a different heterocyclic core.

5-(4-methoxyphenyl)-1H-imidazole: Similar imidazole core with a different substituent.

8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains the 4-ethoxyphenyl group but a different heterocyclic structure.

Uniqueness

1-(4-ethoxyphenyl)-1H-imidazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiol and imidazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

1-(4-Ethoxyphenyl)-1H-imidazole-2-thiol, a compound belonging to the imidazole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, anticancer properties, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃OS

- CAS Number : 72368-82-2

The presence of the ethoxy group and the thiol functional group contributes to its unique biochemical interactions.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to enhanced neurotransmitter availability, potentially improving cognitive functions.

- Cell Signaling Modulation : It modulates cell signaling pathways that are vital for cellular responses to stress and inflammation. This modulation can influence gene expression related to inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87). For instance, it was reported that certain derivatives reduced cell viability by over 50% in these models .

-

Mechanisms of Action Against Cancer :

- DNA Intercalation : The compound can intercalate into DNA, leading to structural alterations that hinder replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication, thus inducing apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | EC50 (µM) | Compound Effect |

|---|---|---|

| MDA-MB-231 | 47.2 | Significant reduction in viability |

| PPC-1 | 3.1 | Selective cytotoxicity observed |

| U-87 | <15 | High cytotoxicity; effective in reducing spheroid size |

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated a range of other biological activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The compound has been shown to downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

- Study on Anticancer Properties : A study synthesized various imidazole derivatives and evaluated their effects on cancer cell lines. Among these, compounds with similar structures to this compound showed significant cytotoxicity against breast and prostate cancer cells, highlighting the importance of structural modifications in enhancing biological activity .

- Clinical Implications : Research has suggested that compounds like this compound may serve as leads for developing new anticancer drugs due to their ability to target multiple pathways involved in tumor growth and survival .

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-10-5-3-9(4-6-10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOWPDJCRZVGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.